6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one
Description
Properties
Molecular Formula |
C8H7ClN4O |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-8-hydrazinyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4-1-2-11-8(14)6(4)7(12-5)13-10/h1-3H,10H2,(H,11,14)(H,12,13) |
InChI Key |
OTXXIDUPWWOLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C(N=C(C=C21)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Hydrazinylation: The hydrazinyl group is introduced at the 8th position through a reaction with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and hydrazinylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems may be employed to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Amino or thiol-substituted naphthyridines.
Scientific Research Applications
6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of cellular pathways, such as apoptosis or signal transduction, depending on its application.
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents at positions 6 and 8, which critically influence biological activity, solubility, and binding interactions. Below is a comparative analysis:
Key Findings
Substituent Effects on Kinase Inhibition: 8-Amino derivatives (e.g., 9k) exhibit nanomolar potency against c-Kit (IC50 = 8.5 nM) due to hydrogen-bond interactions with residues like Cys919 and hydrophobic interactions with Leu840 . 8-Chloro derivatives (e.g., 17c) show selectivity for MET kinase (IC50 = 13.8 nM) and AXL (IC50 = 17.2 nM), attributed to hydrophobic interactions and halogen bonding . 8-Hydrazinyl derivatives are hypothesized to enhance binding through dual H-bond donor capacity, though experimental data are pending.
Zwitterionic vs. Neutral Forms :
- 8-Hydroxy derivatives (e.g., 3a) adopt zwitterionic structures (2,7-naphthyridin-2-ium-8-olate), influencing solubility and enzyme binding. Their pKa (~8.7) allows pH-dependent activity modulation .
Synthetic Accessibility :
- Diaryliodonium salt-based N-arylation enables efficient synthesis of 2-phenyl-8-chloro derivatives under mild conditions .
- Hydrazinyl derivatives may require specialized routes, such as nucleophilic substitution of chloro precursors with hydrazine.
Research Insights and Trends
- Kinase Selectivity: Position 8 substituents dictate target preference. For example, amino groups favor c-Kit/VEGFR-2, while chloro groups enhance MET/AXL inhibition .
- Structural Optimization: Molecular docking reveals that 8-amino substituents improve interactions with kinase ATP-binding pockets, whereas bulkier groups may reduce affinity .
- Comparative Limitations: Hydrazinyl derivatives lack in vivo data, and their metabolic stability remains unstudied compared to amino or chloro analogs.
Biological Activity
6-Chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one, identified by CAS number 1385818-35-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₈H₇ClN₄O
- Molecular Weight : 210.62 g/mol
- Purity : Minimum 95% (varies by supplier) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. A study demonstrated that derivatives of naphthyridine compounds have shown effectiveness against various bacterial strains. For instance, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones .
Antituberculosis Activity
A notable area of research involves the potential antituberculosis activity of naphthyridine derivatives. Studies have indicated that modifications on the naphthyridine scaffold can enhance efficacy against Mycobacterium tuberculosis. The structural characteristics of this compound may contribute to its activity by interacting with specific bacterial enzymes or pathways .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-chloro-8-hydrazinyl-2,7-naphthyridin-1(2H)-one and its intermediates?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on chlorinated 2,7-naphthyridinone precursors. For example, reacting 1-chloro-3-phenyl-2,7-naphthyridine with hydrazine hydrate in ethanol under reflux yields hydrazinyl derivatives (90% efficiency) . Advanced intermediates like 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one are accessible via diaryliodonium salt-based N-arylation, which offers mild conditions, short reaction times, and high yields (e.g., 85–95%) . Cyclization strategies using styrylpyridine derivatives with P₂O₅/H₃PO₄ can also form the naphthyridinone core .
Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, Acta Crystallographica Section E reports protocols for similar compounds (e.g., 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one), using low-temperature (113 K) data collection, SHELX refinement software, and validation of bond lengths/angles (mean σ(C–C) = 0.004 Å, R factor = 0.063) . SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the kinase inhibitory activity of this compound derivatives?
- Methodological Answer : SAR optimization involves systematic variation of substituents at positions 2, 3, and 7. For instance:
- Position 8 : Replacing chlorine with amino groups enhances selectivity for MET/AXL kinases (e.g., compound 17c: IC₅₀ = 13.8 nM for MET) .
- Position 2 : Aryl groups (e.g., substituted phenyl) improve binding affinity through π-π stacking in kinase active sites .
Combinatorial libraries of 8-amino-substituted derivatives can be rapidly constructed via nucleophilic substitution of chlorinated precursors with diverse amines .
Q. What methodologies resolve contradictions in biological activity data between different 2,7-naphthyridinone derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent-specific effects. Strategies include:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ determination for kinase inhibitors) .
- Crystallographic analysis : Compare ligand-binding modes in target proteins (e.g., MET kinase) to explain selectivity differences .
- Statistical rigor : Use iterative data collection and analysis frameworks (e.g., qualitative research practices) to minimize bias .
Q. How do electronic and steric effects of hydrazinyl substituents influence the reactivity of this compound in further functionalization?
- Methodological Answer : The hydrazinyl group acts as a nucleophile, enabling:
- Condensation reactions : With carbonyl compounds to form hydrazones, useful in scaffold diversification .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 8 .
Steric hindrance from bulky substituents may require optimized catalysts (e.g., Pd/C with p-cymene for dehydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
